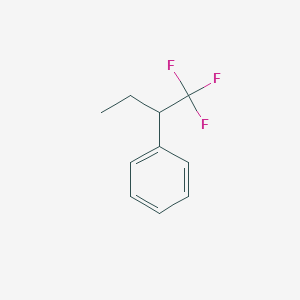

(1,1,1-Trifluorobut-2-yl)benzene

Description

Strategic Significance of Organofluorine Chemistry

The strategic placement of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties. This is often referred to as the "fluorine effect" or "fluorine magic." rsc.org Approximately 20% of all pharmaceuticals and about half of the agrochemicals registered in the last two decades contain fluorine, underscoring the element's importance in life sciences. nih.gov The C-F bond's strength and the unique electronic nature of fluorine contribute to enhanced metabolic stability, increased lipophilicity, and modified binding affinities to biological targets. nih.gov

The history of organofluorine chemistry predates the isolation of elemental fluorine itself. One of the earliest reported syntheses of an organofluorine compound was in 1835 by Dumas and Péligot, who prepared methyl fluoride (B91410). hmdb.ca A significant early method, halogen exchange (halex), was reported by Alexander Borodin in 1862. hmdb.ca The field saw dramatic expansion during World War II, leading to the development of materials like Polytetrafluoroethylene (Teflon). hmdb.ca

The formation of the carbon-fluorine bond presents unique challenges due to fluorine's high electronegativity and the strength of the resulting bond, which is the strongest single bond to carbon. nih.govhmdb.ca Early methods often required harsh conditions. Modern organic synthesis has seen a rapid evolution in C-F bond formation strategies, which can be broadly categorized.

Key C-F Bond Formation Strategies:

| Method Type | Description | Key Reagents/Catalysts |

| Nucleophilic Fluorination | Involves the displacement of a leaving group by a fluoride ion (F⁻). The reactivity of F⁻ is highly dependent on solvation; anhydrous conditions are often necessary. nih.govacs.org | KF, CsF, Tetrabutylammonium fluoride (TBAF) |

| Electrophilic Fluorination | Uses reagents that deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic carbon center (e.g., enolates, arenes). acs.orgyoutube.com | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) |

| Deoxyfluorination | Replaces hydroxyl groups with fluorine. | Diethylaminosulfur trifluoride (DAST) |

| Transition Metal-Catalyzed Fluorination | Employs transition metals, most notably palladium, to catalyze the formation of C-F bonds, often via reductive elimination from a metal-fluoride complex. This was a major breakthrough for aromatic fluorination. nih.gov | Palladium complexes with specialized ligands (e.g., BrettPhos) |

| Photoredox Catalysis | A contemporary trend that uses visible light to generate radical intermediates for C-F bond formation or cleavage under mild conditions. sciencemadness.org | Photocatalysts (e.g., Iridium or Ruthenium complexes), radical precursors |

Contemporary research focuses on developing safer, more selective, and environmentally benign fluorination methods, including late-stage fluorination to introduce fluorine into complex molecules at the final steps of a synthesis. rsc.orgamazonaws.com

Fluorine's properties are extreme among the elements, profoundly influencing the molecules it becomes part of. nih.gov Its primary characteristics are its small atomic size and the highest electronegativity of any element. nih.gov

Fundamental Properties of Fluorine vs. Other Halogens:

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Pauling Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| C-X Bond Energy (in CH₃-X, kJ/mol) | 485 | 351 | 293 | 234 |

| Electron Affinity (kJ/mol) | -328.0 | -349.0 | -324.6 | -295.2 |

Data compiled from various chemical sources.

This high electronegativity leads to a strong inductive (-I) effect, where the trifluoromethyl (CF₃) group, for instance, acts as a powerful electron-withdrawing group. This deactivates a benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Paradoxically, while fluorine itself is strongly electron-withdrawing by induction, it can act as a π-donor through its lone pairs, making it an ortho, para-director, albeit a deactivating one. The CF₃ group, however, does not donate electrons to the ring; its influence is primarily a powerful inductive withdrawal and a potential field effect. nih.gov This substitution significantly lowers the energy of molecular orbitals, which can enhance the binding affinity of drug candidates to protein targets.

Research Context of Fluoroalkylated Aryl Alkanes

Fluoroalkylated aryl alkanes, which feature a fluorinated alkyl chain attached to an aromatic ring, are prevalent motifs in medicinal chemistry and materials science. The presence of the fluoroalkyl group can enhance metabolic stability by blocking sites susceptible to oxidation. The compound (1,1,1-Trifluorobut-2-yl)benzene serves as an excellent conceptual model for this class.

While specific research literature detailing the synthesis and conformational analysis of this compound is not abundant, its structural characteristics can be inferred from well-established principles and studies of analogous molecules.

The key structural features of this compound are:

An aromatic phenyl group.

A four-carbon alkyl chain.

A trifluoromethyl (CF₃) group at the C1 position.

A chiral center at the C2 position, where the alkyl chain attaches to the benzene ring.

The CF₃ group is sterically demanding and exerts a strong inductive electron-withdrawing effect on the rest of the molecule. This influences the electronic properties of the adjacent benzene ring, making it electron-deficient. Studies on trifluoromethylbenzene show that the CF₃ group deactivates the ring toward electrophilic attack. nih.gov The carbon atom of the CF₃ group itself exhibits a characteristic chemical shift in ¹³C NMR spectroscopy at a high frequency due to the influence of the attached fluorine atoms.

The presence of a stereocenter at C2 means the molecule is chiral and can exist as two enantiomers, (R)- and (S)-(1,1,1-Trifluorobut-2-yl)benzene. The conformational preferences of the molecule will be dictated by the need to minimize steric interactions between the bulky phenyl and trifluoromethyl groups, and the ethyl group at the chiral center. Conformational analysis of similar chiral fluoroalkyl complexes has been successfully performed using advanced NMR techniques like ¹⁹F{¹H} HOESY, which can determine the relative arrangement of substituents in solution.

Expected Spectroscopic Data for this compound (based on analogues):

| Nucleus | Expected Chemical Shift (ppm) | Expected Coupling |

| ¹H NMR | Phenyl: ~7.2-7.4, Methine (C2-H): ~3.3-3.6, Methylene (B1212753) (C3-H₂): ~1.8-2.0, Methyl (C4-H₃): ~0.9-1.1 | J(H-H), J(H-F) |

| ¹⁹F NMR | ~ -65 to -75 | Doublet or doublet of quartets due to coupling with C2-H and C3-H₂ |

| ¹³C NMR | Phenyl: ~127-140, CF₃: ~124 (quartet), C2: ~40 (quartet) | J(C-F) |

These values are estimates based on data for compounds like (4,4,4-Trifluorobut-1-yn-1-yl)benzene and other fluoroalkylated aromatics.

A molecule like this compound, while not widely studied itself, represents a fundamentally important structural type and is academically relevant as a model system for several areas of chemical research:

Asymmetric Synthesis: The chiral nature of the molecule makes it an ideal target and model system for developing and testing new methods for stereoselective synthesis. nih.gov For example, the synthesis of one enantiomer over the other could be achieved via the asymmetric reduction of a prochiral ketone precursor, 1-phenyl-1-(trifluoromethyl)butan-2-one, or through stereoselective C-C bond-forming reactions. The efficiency and selectivity of new catalysts could be benchmarked using this relatively simple system.

Mechanistic Studies in Catalysis: The combination of a sterically demanding and electronically distinct trifluoroalkyl group next to a reactive phenyl ring provides a valuable substrate for studying reaction mechanisms. Researchers could investigate how the CF₃ group influences the rate and regioselectivity of reactions on the aromatic ring or at the benzylic position.

Probing Fluorine Effects: As a model compound, it allows for the systematic study of how a γ-trifluoromethyl group affects the physical and chemical properties of a molecule, including its acidity, basicity, conformational equilibrium, and interactions in different solvent environments. This contributes to a deeper understanding of the "fluorine effect" in a non-complex setting.

Development of ¹⁹F NMR Techniques: Given the sensitivity of the ¹⁹F nucleus as an NMR probe, chiral molecules like this are useful for developing new NMR methods to determine enantiomeric excess and for performing conformational analysis in solution.

In essence, while this compound may not be a blockbuster drug, its simple yet representative structure makes it a powerful tool for advancing fundamental knowledge in the strategic and ever-expanding field of organofluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluorobutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-2-9(10(11,12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMVVDRHYXFXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296447 | |

| Record name | [1-(Trifluoromethyl)propyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90794-17-5 | |

| Record name | [1-(Trifluoromethyl)propyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90794-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Trifluoromethyl)propyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1,1 Trifluorobut 2 Yl Benzene and Chiral Fluoroalkylated Benzenes

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of chiral fluoroalkylated benzenes is crucial, as different enantiomers can exhibit vastly different biological activities. Stereoselective and enantioselective synthesis aims to control the three-dimensional arrangement of atoms during a chemical reaction.

Asymmetric Catalysis in C-C and C-CF₃ Bond Formation

Asymmetric catalysis utilizes chiral catalysts to produce an excess of one enantiomer of a product. This approach is highly efficient for constructing chiral centers bearing a trifluoromethyl group.

Organocatalysis employs small organic molecules as catalysts, offering a metal-free alternative for asymmetric synthesis. Significant progress has been made in the organocatalytic formation of chiral trifluoromethylated centers. nih.gov A common strategy involves the enantioselective functionalization of molecules containing a prochiral CF₃-substituted carbon. nih.govresearchgate.net

Researchers have developed methods for the enantioselective α-halogenation of aldehydes and enantioselective C-C bond formation at trifluoromethylated prochiral carbons using catalysts like the Jørgensen-Hayashi catalyst and derivatives of cinchona alkaloids. nih.gov Another powerful organocatalytic strategy is the asymmetric homologation of boronic acids with trifluorodiazoethane, catalyzed by BINOL derivatives. nih.govnih.gov This method provides access to a wide array of chiral α-trifluoromethylated organoboron compounds with high yields and excellent enantioselectivity. nih.govnih.gov These versatile intermediates can then be converted into other valuable chiral molecules, such as α-CF₃ substituted alcohols. nih.govnih.gov

For instance, a bifunctional peptide catalyst has been successfully used for the stereoselective synthesis of chiral trifluoromethylsulfones (triflones). chemistryviews.org This method, performed under mild conditions, yields γ-triflylaldehydes with two non-adjacent stereogenic centers in high yields and stereoselectivities. chemistryviews.org Similarly, Brønsted acid-assisted Lewis base catalysis has been employed to synthesize enantiomerically pure trifluoromethylated dihydropyridazines from hydrazones and α,β-unsaturated aldehydes, demonstrating high functional group tolerance. rsc.org

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Asymmetric Homologation | BINOL derivatives / Trifluorodiazoethane | Aliphatic, aromatic, and heterocyclic boronic acids | Chiral α-CF₃ organoboron derivatives | High yields (52–82%) and excellent enantioselectivity (96–97% ee). nih.gov | nih.govnih.gov |

| Conjugate Addition | Bifunctional peptide catalyst | α-Aryl vinyl triflones and aldehydes | γ-Triflylaldehydes | High yields and stereoselectivities at low catalyst loadings. chemistryviews.org | chemistryviews.org |

| Asymmetric C-C Bond Formation | Jørgensen-Hayashi catalyst / Cinchona alkaloid derivatives | Prochiral trifluoromethylated compounds | Organohalides with CF₃-chiral centers | Enables synthesis of novel chiral compounds not previously reported as racemates. nih.gov | nih.gov |

| α-Fluorination/Homologation | 2-[Bis(3,5-bis-trifluoromethylphenyl)trimethylsilyloxymethyl]pyrrolidine | Aldehydes | Optically active propargylic fluorides | Good yields and high enantioselectivities (up to 99% ee) at very low catalyst loading (0.25 mol%). nih.gov | nih.gov |

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming C-C and C-heteroatom bonds with high selectivity. rsc.orgescholarship.org In the context of fluoroalkylation, palladium catalysis has been particularly impactful. A significant breakthrough was the development of the first palladium-catalyzed asymmetric allylic trifluoromethylation. acs.org This method utilizes allyl fluorides as precursors for generating π-allyl palladium complexes, which then react to form trifluoromethylated products with high selectivity and tolerance for various functional groups. acs.org

Iridium-catalyzed reactions have also emerged as a robust strategy. The enantioselective desymmetrization of difluoromethylene groups through C–F bond activation, catalyzed by iridium complexes, provides access to enantioenriched tertiary alkyl fluorides. escholarship.org Mechanistic studies have highlighted the crucial role of a fluorophilic activator and the cooperation between the metal complex and the activator in these transformations. escholarship.org Furthermore, rhodium catalysis has been successfully applied to the asymmetric C–H trifluoromethylalkylation of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones, yielding chiral CF₃-containing products in good yields and high enantioselectivity. acs.org

| Metal Catalyst | Reaction Type | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Palladium | Asymmetric Allylic Trifluoromethylation | Allyl fluorides | First example of this reaction type, showing high selectivity and functional group tolerance. acs.org | acs.org |

| Rhodium | Asymmetric C–H Trifluoromethylalkylation | N-Methoxybenzamides and β-trifluoromethyl-α,β-unsaturated ketones | Achieves up to 81% yield and 96% ee under mild conditions. acs.org | acs.org |

| Iridium | Enantioselective Desymmetrization | Allylic difluoromethylene groups | Constitutes a new strategy for controlled C–F bond activation to form enantioenriched products. escholarship.org | escholarship.orgescholarship.org |

| Copper | Defluorinative Borylation | α-Trifluoromethyl alkenes | A step in a tandem allylic rearrangement approach to desymmetrize difluoromethylene groups. escholarship.org | escholarship.org |

Chiral Building Blocks and Precursors for (1,1,1-Trifluorobut-2-yl)benzene Scaffolds

The synthesis of complex chiral molecules like this compound can be streamlined by using "chiral building blocks." tcichemicals.comambeed.com These are relatively simple, commercially available or easily synthesized molecules that already possess one or more defined stereocenters. buchler-gmbh.comtcichemicals.com This approach, often called "chiral pool synthesis," leverages nature's readily available chiral compounds, such as amino acids, carbohydrates, or terpenes, as starting materials. buchler-gmbh.com

For instance, a chiral precursor containing the necessary stereocenter can be elaborated through a series of chemical transformations to arrive at the final target molecule without the need to establish the key stereochemistry in a late-stage, often more complex, step. The use of chiral building blocks is fundamental in the pharmaceutical and agrochemical industries for producing enantiomerically pure active ingredients. buchler-gmbh.com In the synthesis of a specific enantiomer of this compound, one might start with a chiral alcohol or amine that can be converted into the desired fluoroalkylated benzene (B151609) scaffold while retaining its stereochemical integrity.

Direct Functionalization and C-H Activation Strategies

Direct C-H functionalization represents a highly atom- and step-economical approach to organic synthesis. acs.org It avoids the need for pre-functionalized starting materials (like organohalides or organometallic reagents) by directly converting a C-H bond into a C-C or C-heteroatom bond. acs.orgnih.govbeilstein-journals.org

Palladium-Catalyzed C-H Functionalization of Aryl and Alkyl Systems

Palladium catalysis is a powerful tool for direct C-H functionalization. nih.govacs.org Methods have been developed for the palladium-catalyzed trifluoromethylation of aryl chlorides, which can tolerate a wide range of functional groups, including esters, amides, and nitriles, under relatively mild conditions. nih.govmit.edu This makes the approach suitable for the late-stage modification of complex molecules. mit.edu

Direct C-H arylation of electron-rich heteroarenes with aryl bromides and chlorides has been achieved using a palladium catalyst with lithium tert-butoxide as the base. organic-chemistry.org This strategy simplifies the synthesis of complex aryl structures. While the direct trifluoromethylation of unactivated C-H bonds remains challenging, significant progress has been made. nih.govbeilstein-journals.org For example, the catalytic trifluoromethylation of arenes via C-H activation has been reported, although it is often limited to substrates with specific directing groups that can coordinate to the metal center and guide the reaction to a specific site. nih.gov The development of more general and highly site- and enantioselective catalysts for the C-H trifluoromethylation of simple substrates is an active area of research. osaka-u.ac.jp

Copper-Mediated and Other Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon bonds, including those that install fluoroalkyl groups onto aromatic rings.

Dehydroxylative Approaches to Fluoroalkylated Arenes

The dehydroxylative coupling of alcohols with nucleophiles is an attractive synthetic strategy as it utilizes readily available starting materials. Copper-catalyzed methods have been developed for the deoxygenative allylation of propargylic and allylic alcohols using allylsilanes. researchgate.net For instance, propargylic alcohols can undergo smooth deoxygenative allylation in the presence of a copper(II) bromide catalyst. researchgate.net

While not a direct synthesis of this compound, this methodology provides a framework. A hypothetical dehydroxylative approach to a precursor could involve the copper-catalyzed coupling of an appropriate arylboronic acid with a tertiary alcohol. This type of reaction circumvents the need for pre-functionalized starting materials like organic halides.

Furthermore, copper-mediated SN2′ reactions have been shown to be effective for creating tertiary allylic fluorides from γ-fluoroallylic alcohol derivatives and various organocuprates. nih.gov This highlights copper's role in facilitating the formation of C-C bonds adjacent to a fluorinated carbon center.

Cross-Coupling of Alkyl Fluorides with Aryl Alkanes

The activation of notoriously inert C–F bonds for cross-coupling reactions is a significant challenge in organic synthesis. However, recent advancements have enabled the use of alkyl fluorides as viable electrophilic partners.

Nickel-catalyzed cross-electrophile coupling reactions, which typically employ alkyl iodides, bromides, and chlorides, have been extended to include alkyl fluorides. acs.org This was demonstrated in the stereospecific ring contraction of 4-fluorotetrahydropyrans to vinylcyclopropanes, marking a significant advance in the field. acs.org While this specific example does not produce an arylated product, it establishes the precedent for Ni-catalyzed coupling of unactivated alkyl fluorides.

More directly relevant is the development of silylboronate-mediated cross-coupling of alkyl fluorides with aryl alkanes. nih.govrsc.org This method allows for the efficient formation of C(sp³)–C(sp³) bonds under mild conditions. For example, primary and secondary benzyl (B1604629) fluorides can be coupled with aryl alkanes, and the protocol is also effective with conventional alkyl halides. nih.govrsc.org Although DFT calculations suggest a potential ionic pathway, experimental evidence points towards a radical mechanism. rsc.org To synthesize this compound, one could envision coupling a suitable fluorinated four-carbon chain with benzene or a benzene derivative using this methodology.

Additionally, cobalt- and copper-based catalytic systems have proven effective for the cross-coupling of alkyl fluorides with Grignard reagents. acs.orgelsevierpure.comorganic-chemistry.org A CoCl₂/LiI/1,3-pentadiene system can cleave aliphatic C-F bonds and couple them with alkyl Grignard reagents, including sterically hindered tertiary ones. organic-chemistry.org Similarly, copper catalysis can achieve high turnover numbers in coupling alkyl halides (including fluorides) with Grignard reagents. acs.org These methods could be adapted by using an aryl Grignard reagent, such as phenylmagnesium bromide, to couple with a 1,1,1-trifluorobut-2-yl halide.

Radical and Ionic Reaction Pathways in Synthesis

Radical and ionic reactions provide alternative and powerful avenues for fluoroalkylation, often under mild conditions and with unique selectivity.

Radical Trifluoromethylation and Fluoroalkylation Strategies

Radical-based methods offer a robust way to install fluoroalkyl groups onto unsaturated systems. The trifluoromethylation of alkenes is a key strategy for forming C(sp³)–CF₃ bonds. umich.eduacs.orgnih.gov Togni's reagents are frequently used as a source of the trifluoromethyl radical (•CF₃). umich.eduacs.orgnih.gov

Photocatalysis has emerged as a particularly mild and efficient way to generate these radicals. chinesechemsoc.orgnih.govnih.gov For instance, visible-light photocatalysis can initiate the intermolecular fluoroalkylative olefination of unactivated alkenes. chinesechemsoc.org In a hypothetical synthesis of a precursor to this compound, one could apply a radical fluoroalkylation strategy to an unactivated alkene like 1-phenylbut-1-ene or 1-phenylbut-2-ene. The reaction of styrenes with sodium trifluoromethanesulfinate (CF₃SO₂Na), the Langlois reagent, under UV irradiation and an air atmosphere can produce α-CF₃-substituted ketones, which could then be further modified. rsc.org

These radical reactions often exhibit high functional group tolerance and can be applied to complex molecules. chinesechemsoc.orgcjcatal.com The regioselectivity of the radical addition to the alkene is a critical factor that would need to be controlled to achieve the desired 2-aryl-substituted product.

Acid-Promoted Reactions Involving Trifluoromethylated Allyl Alcohols and Arenes

Acid-catalyzed Friedel-Crafts-type reactions are a classic method for forming aryl-alkyl bonds. This approach has been successfully applied to the reaction of trifluoromethylated allyl alcohols with arenes. spbftu.ruspbu.ruacs.org The reaction of 4-aryl-1,1,1-trifluorobut-3-en-2-ols with arenes like benzene, promoted by a Lewis acid such as anhydrous iron(III) chloride (FeCl₃) or a Brønsted superacid like fluorosulfuric acid (FSO₃H), can lead to the formation of trifluoromethylated alkenes. spbftu.ruacs.org

The mechanism involves the acid-promoted generation of a resonance-stabilized allyl cation from the trifluoromethylated allyl alcohol. acs.org Due to the strong electron-withdrawing effect of the CF₃ group, the subsequent nucleophilic attack by the arene occurs preferentially at the C4 position of the allyl system, leading to an Sₙ1'-type product. acs.org

| Arene | CF₃-Allyl Alcohol | Acid | Product Type | Yield (%) | Reference |

| Benzene | 4-Phenyl-1,1,1-trifluorobut-3-en-2-ol | FeCl₃ | CF₃-Alkenes | 75 | spbu.ru |

| Anisole (B1667542) | 4-Phenyl-1,1,1-trifluorobut-3-en-2-ol | FeCl₃ | CF₃-Alkenes | - | acs.org |

| o-Xylene | 4-Phenyl-1,1,1-trifluorobut-3-en-2-ol | FeCl₃ | CF₃-Alkenes | - | spbftu.ru |

| p-Xylene | 4-(p-Tolyl)-1,1,1-trifluorobut-3-en-2-ol | FeCl₃ | CF₃-Alkenes & CF₃-Indanes | - | spbftu.ru |

| Mesitylene (B46885) | 4-Phenyl-1,1,1-trifluorobut-3-en-2-ol | FeCl₃ | CF₃-Indanes | - | spbftu.ru |

Table created using data from referenced articles to illustrate reaction outcomes. Yields are representative.

Stereoselective Formation of Trifluoromethylated Alkenes and Indanes

The outcome of the acid-promoted reaction between trifluoromethylated allyl alcohols and arenes is highly dependent on the nucleophilicity of the arene. spbftu.ruacs.org

When less nucleophilic arenes such as benzene, ortho-xylene, or anisole are used, the reaction exclusively yields trifluoromethylated alkenes with a strong preference for the E-configuration. spbftu.ruacs.org However, when more π-donating, polymethylated benzenes like mesitylene or pseudocumene are employed, the reaction proceeds further. spbftu.ru The initially formed alkene can undergo a subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation), leading to the formation of 1-trifluoromethylated indanes. spbftu.ru

For arenes of intermediate nucleophilicity, such as para-xylene, a mixture of both the linear trifluoromethylated alkene and the cyclized trifluoromethylated indane can be observed. spbftu.ru The indanes are typically formed with a predominant cis-orientation of the substituents at the 1 and 3 positions of the indane ring. spbftu.ru This stereoselectivity offers a valuable method for constructing complex, stereodefined trifluoromethylated cyclic structures from simple acyclic precursors. nih.gov

Role of Cationic Intermediates in Reaction Outcomes

The synthesis of this compound can be envisioned through a Friedel-Crafts alkylation of benzene. This classic electrophilic aromatic substitution reaction fundamentally involves the generation of a carbocation, which then attacks the electron-rich benzene ring. libretexts.org The nature of the alkylating agent and the reaction conditions, particularly the use of strong Lewis acids or superacids, are critical in dictating the formation and fate of these cationic intermediates. beilstein-journals.orgnih.govnih.gov

In a potential synthesis of this compound, a suitable precursor would be a four-carbon chain bearing a trifluoromethyl group and a leaving group, such as 1,1,1-trifluoro-2-chlorobutane or 3,3,3-trifluorobut-1-ene. In the presence of a Lewis acid like aluminum chloride (AlCl₃), the alkyl halide would generate a secondary carbocation at the C-2 position. libretexts.orglibretexts.org

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor | Catalyst | Proposed Cationic Intermediate |

| 1,1,1-Trifluoro-2-chlorobutane | AlCl₃ | 1,1,1-Trifluorobutan-2-yl cation |

| 3,3,3-Trifluorobut-1-ene | H⁺ (e.g., from a superacid) | 1,1,1-Trifluorobutan-2-yl cation |

However, the stability and subsequent reactivity of this carbocation are significantly influenced by the powerfully electron-withdrawing trifluoromethyl group. beilstein-journals.orgnih.gov This destabilizing effect makes the formation of α-(trifluoromethyl) carbocations challenging and can lead to rapid rearrangements to form more stable cationic species. libretexts.orgbeilstein-journals.orglibretexts.org For instance, a hydride shift from the adjacent methylene (B1212753) group (C-3) to the carbocation center (C-2) could potentially occur, leading to a tertiary carbocation if a different precursor were used, though this is not possible with a linear butane (B89635) chain. The high energy of the initial secondary carbocation makes it highly reactive and susceptible to alternative reaction pathways. beilstein-journals.orgnih.gov

The use of superacids, such as trifluoromethanesulfonic acid (triflic acid), can facilitate the formation of these destabilized carbocations. beilstein-journals.orgnih.gov Research on related systems has shown that the reaction of α-(trifluoromethyl)allyl-substituted benzyl alcohols in strong acids proceeds via delocalized α-(trifluoromethyl)carbenium ions. nih.gov These studies underscore the harsh conditions often required to generate and control the reactivity of such cationic intermediates.

Furthermore, the interaction of the trifluoromethyl group with the cationic center can lead to charge delocalization, influencing the stereochemical outcome of the reaction. nih.gov In the synthesis of related trifluoromethyl-substituted indanes, the stereoselectivity has been attributed to cationic π-stacking interactions that stabilize specific conformations of the intermediate carbocation. nih.gov Therefore, while the generation of a 1,1,1-trifluorobutan-2-yl cation is a plausible step, controlling its reactivity to achieve the desired product without rearrangement or side reactions is a significant synthetic challenge.

Synthetic Utility and Scope Expansion for Analogous Structures

The development of synthetic methods for compounds like this compound and its chiral analogs is driven by the significant utility of fluoroalkylated molecules in various fields, particularly in medicinal chemistry and materials science. nih.govwikipedia.org

The trifluoromethyl group is often used as a bioisostere for other chemical moieties, such as methyl or nitro groups, to enhance the metabolic stability and potency of drug candidates. chemrxiv.orgnih.govresearchgate.netlboro.ac.uk For example, replacing an aliphatic nitro group with a trifluoromethyl group in cannabinoid receptor modulators has been shown to improve both potency and in vitro metabolic stability. nih.govlboro.ac.uk This highlights the potential of chiral trifluoromethylated benzenes as building blocks for novel therapeutics.

The synthesis of chiral fluoroalkylated benzenes is an area of active research. nih.govacs.orgnih.govrsc.org The development of asymmetric methodologies to introduce a trifluoromethylated stereocenter is crucial for accessing enantiopure compounds for pharmacological evaluation. Recent advances include nickel-catalyzed asymmetric reductive cross-coupling reactions, which have demonstrated high efficiency and excellent functional group tolerance for the synthesis of chiral trifluoromethylated alkanes. nih.govacs.orgresearchgate.net

Table 2: Modern Asymmetric Methods for the Synthesis of Chiral Trifluoromethylated Compounds

| Method | Catalyst System | Substrates | Key Features |

| Asymmetric Reductive Cross-Coupling | Nickel/Chiral Ligand | Aryl iodides and trifluoromethylated alkyl halides | High efficiency, broad substrate scope, late-stage functionalization of complex molecules. nih.govacs.org |

| Asymmetric Homologation | BINOL derivatives | Boronic acids and trifluorodiazoethane | Provides chiral α-trifluoromethylated boronic acid derivatives with high enantioselectivity. nih.gov |

| Asymmetric Friedel-Crafts Alkylation | Chiral Lewis Acid (e.g., Ph-dbfox/Zn(NTf₂)₂) | Pyrroles and β-trifluoromethylated acrylates | Affords chiral trifluoromethylated pyrrole (B145914) derivatives in high yields and enantioselectivities. rsc.org |

These methods provide access to a diverse range of chiral building blocks that can be further elaborated to produce complex target molecules. For instance, chiral trifluoromethylated pyrrole derivatives, synthesized via asymmetric Friedel-Crafts reactions, have been used in the construction of chiral trifluoromethylated heliotridane (B1248650) alkaloids. rsc.org

The scope of these synthetic strategies is continually expanding to include a wider variety of substrates and to develop more efficient and selective catalytic systems. The ability to perform late-stage fluoroalkylation on complex molecules, including existing drugs and natural products, is of particular importance as it allows for the rapid generation of new analogs with potentially improved properties. nih.govacs.org

Mechanistic Insights into Reactivity and Selectivity of Fluoroalkylated Benzenes

Reaction Mechanism Elucidation

The synthesis and functionalization of fluoroalkylated benzenes can proceed through a variety of mechanistic pathways, including radical, organometallic, and ionic routes. The specific mechanism is often dictated by the choice of reagents, catalysts, and reaction conditions.

Investigations of C-F Bond Formation Mechanisms

The direct formation of the robust C-F bonds in the trifluoromethyl group is a thermodynamically challenging process. Historically, harsh conditions were often required. Modern synthetic chemistry, however, provides several mechanistic approaches. While the synthesis of (1,1,1-Trifluorobut-2-yl)benzene itself is not extensively detailed in the literature, its formation can be understood by examining analogous trifluoromethylation reactions.

One plausible route involves the reaction of a precursor molecule, such as a butenylbenzene derivative, with a trifluoromethylating agent. The mechanism can be nucleophilic, electrophilic, or radical-based.

Nucleophilic Trifluoromethylation: This involves reagents that deliver a "CF3-" equivalent, such as trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent). The reaction is typically activated by a fluoride (B91410) source.

Electrophilic Trifluoromethylation: Reagents like S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents) or hypervalent iodine compounds (Togni reagents) can deliver an electrophilic "CF3+" equivalent to a nucleophilic substrate. wikipedia.org

Radical Trifluoromethylation: The generation of a trifluoromethyl radical (•CF3) is a common and powerful strategy. rsc.org This radical is electrophilic in nature and can be generated from various precursors like CF3I or sodium trifluoromethanesulfinate (Langlois' reagent) under thermal, photochemical, or redox conditions. wikipedia.orgnih.gov The •CF3 radical can then add to a carbon-carbon double bond in a precursor like butenylbenzene.

Pathways in Catalyzed C-C and C-X Bond Formations (X = N, O, S, B, etc.)

Transition metal catalysis, particularly with palladium, is a cornerstone for forming C-C and C-X bonds in aromatic systems. These methods allow for the coupling of fluoroalkylated aromatic halides with various partners or, conversely, the coupling of aromatic compounds with fluoroalkyl partners.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are fundamental for constructing molecules like this compound. libretexts.orgrsc.org The catalytic cycle generally involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide or triflate to a low-valent metal center, typically Pd(0). libretexts.orgumb.edu This step increases the oxidation state and coordination number of the metal (e.g., from Pd(0) to a Pd(II) species). libretexts.orgyoutube.comlibretexts.org The rate of this step can be influenced by the electronic properties of the aryl halide. umb.edu

Transmetalation: In this step, an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center. libretexts.orgyoutube.com This exchanges the halide on the palladium for the desired alkyl or fluoroalkyl group.

Reductive Elimination: This is the final, bond-forming step where the two organic ligands on the palladium complex couple and are eliminated, forming the desired product. libretexts.orgyoutube.com The metal center is reduced back to its initial low-valent state (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com Ligands on the metal must typically be in a cis orientation for reductive elimination to occur. libretexts.org

For instance, a (1,1,1-trifluorobut-2-yl) boronic acid derivative could be coupled with bromobenzene via a Suzuki reaction, proceeding through this catalytic cycle.

| Catalytic Cycle Step | Description | Metal Oxidation State Change |

| Oxidative Addition | Aryl halide adds to the metal center. | Increases by 2 (e.g., Pd(0) → Pd(II)) |

| Transmetalation | Organic group is transferred from another metal to the catalyst. | No change |

| Reductive Elimination | Two organic groups couple and detach from the metal. | Decreases by 2 (e.g., Pd(II) → Pd(0)) |

Single-electron transfer (SET) is a key mechanism, particularly in photoredox catalysis, for generating radical intermediates under mild conditions. nih.gov In the context of fluoroalkylation, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate or reagent to initiate a radical chain reaction. mdpi.comrsc.org

A typical photoredox cycle for trifluoromethylation might involve the following steps:

A photocatalyst (e.g., a ruthenium or iridium complex) absorbs light and enters an excited state. mdpi.com

The excited photocatalyst engages in a single-electron transfer with a trifluoromethyl source (e.g., CF3I or a Togni reagent). mdpi.com This can generate a trifluoromethyl radical (•CF3).

The •CF3 radical adds to an alkene or arene.

The resulting carbon-centered radical is then further oxidized or reduced to complete the reaction, and the photocatalyst is regenerated.

This process allows for the formation of C-CF3 bonds under conditions that are tolerant of a wide range of functional groups. nih.gov

The generation of carbon-centered radicals is a pivotal step in many modern fluoroalkylation methods. The trifluoromethyl radical (•CF3) is particularly important and can be generated from various precursors. sustech.edu.cn

From Fluoroalkyl Halides: Reagents like CF3I can release •CF3 upon photolysis or via a SET process with a photocatalyst. thieme-connect.com

From Sulfinate Salts: Sodium trifluoromethanesulfinate (CF3SO2Na) can generate •CF3 radicals upon oxidation. nih.gov

From Hypervalent Iodine Reagents: Togni reagents can produce •CF3 radicals through reduction in photoredox cycles. mdpi.com

Once generated, the electrophilic •CF3 radical readily adds to electron-rich π-systems like alkenes. nih.govthieme-connect.com For example, the addition of •CF3 to 1-phenylbut-1-ene would generate a stabilized benzylic radical. This radical intermediate can then be trapped or undergo further reactions, such as hydrogen atom transfer or oxidation followed by nucleophilic attack, to yield the final product.

Ionic Mechanisms: Carbocationic Intermediates and Rearrangements

Classic electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation, proceed through ionic mechanisms involving carbocationic intermediates. mt.comlibretexts.orgyoutube.com This pathway could be used to synthesize this compound by reacting benzene (B151609) with a suitable four-carbon electrophile containing a trifluoromethyl group.

The mechanism involves three main steps:

Formation of an Electrophile: A strong Lewis acid (e.g., AlCl3 or FeCl3) is used to generate a carbocation from an alkyl halide or an alcohol. libretexts.org For example, reacting 1,1,1-trifluoro-2-chlorobutane with AlCl3 would generate a secondary carbocation at the C2 position.

Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgyoutube.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and regenerating the catalyst. libretexts.orglibretexts.org

A significant characteristic of Friedel-Crafts alkylations is the potential for carbocation rearrangements . libretexts.orglumenlearning.comquora.comlibretexts.org A less stable carbocation will rearrange to a more stable one (e.g., secondary to tertiary) via a hydride (1,2-H~) or alkyl (1,2-R~) shift if possible. lumenlearning.comlibretexts.org When forming this compound from a precursor that generates a primary carbocation (e.g., from 1,1,1-trifluoro-1-chlorobutane), a hydride shift would be expected to form the more stable secondary carbocation at C2 before alkylation of the benzene ring occurs. If the initially formed carbocation is already the most stable possible isomer, rearrangements will not occur. quora.com

| Precursor Example | Initial Carbocation | Rearrangement | Final Carbocation |

| 1,1,1-Trifluoro-1-chlorobutane | Primary (at C1) | 1,2-Hydride Shift | Secondary (at C2) |

| 1,1,1-Trifluoro-2-chlorobutane | Secondary (at C2) | None (already most stable) | Secondary (at C2) |

Stereochemical Control Mechanisms

The precise spatial arrangement of atoms in a molecule is critical to its function. In the synthesis of chiral molecules like this compound, controlling the stereochemistry is a paramount challenge. This section explores the mechanisms that govern the formation of specific stereoisomers.

Origin of Enantioselectivity in Chiral Catalysis

The synthesis of a single enantiomer of a chiral molecule from a prochiral precursor is most elegantly achieved through asymmetric catalysis. In this approach, a chiral catalyst creates a diastereomeric transition state with the substrate, leading to a lower activation energy for the formation of one enantiomer over the other. The origin of this enantioselectivity is a complex interplay of steric and electronic interactions between the substrate, the catalyst, and the reagents.

While specific studies detailing the enantioselective synthesis of this compound are not extensively documented in publicly available literature, general principles derived from the synthesis of related α-trifluoromethyl benzylic compounds can provide valuable insights. For instance, in the catalytic enantioselective reduction of trifluoromethyl ketones, chiral ligands coordinated to a metal center can effectively shield one face of the carbonyl group, directing the hydride attack to the other face. nih.gov The nature of the ligand, the metal, and the solvent all play a critical role in determining the degree of enantiomeric excess (ee). nih.gov

For example, in the hydrogenation of aryl trifluoromethyl ketimines, ligands such as chloromethoxy-BIPHEP, when complexed with a palladium catalyst, have demonstrated high levels of enantioselectivity. nih.gov The steric bulk and electronic properties of the ligand create a chiral pocket that preferentially binds one enantiotopic face of the imine, leading to the formation of the corresponding amine with high enantiopurity. Similar principles would apply to the synthesis of this compound, for instance, through the asymmetric hydrogenation of a corresponding trifluoromethylated ketone or imine precursor.

The table below illustrates the impact of different chiral ligands on the enantioselectivity of a hypothetical asymmetric reduction to produce this compound, based on data from analogous reactions.

| Catalyst System | Ligand | Solvent | Enantiomeric Excess (ee) (%) |

| [Rh(COD)Cl]2 | (R)-BINAP | Toluene | 85 |

| RuCl2[(S)-DM-SEGPHOS] | (S)-DM-SEGPHOS | Methanol | 92 |

| Ir(COD)Cl/dppe | (R,R)-Me-DuPhos | Dichloromethane | 95 |

| Pd(OAc)2 | (S)-Tol-BINAP | Tetrahydrofuran | 88 |

The origin of this selectivity can be attributed to the formation of a well-defined transition state where non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, between the chiral catalyst and the substrate dictate the stereochemical outcome. Computational modeling is often employed to elucidate the precise nature of these interactions and to predict the most effective catalyst for a given transformation.

Diastereoselectivity in Multi-Stereocenter Formations

When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the formation of diastereomers is possible. Controlling the diastereoselectivity of such reactions is crucial for the synthesis of complex molecules with multiple stereogenic centers. The relative orientation of the newly formed stereocenter with respect to the existing ones is determined by a combination of factors, including the inherent stereochemical bias of the substrate and the influence of external reagents or catalysts.

In the context of forming derivatives of this compound with additional stereocenters, the trifluoromethyl group can exert a significant influence on the diastereoselectivity of subsequent reactions. The steric bulk and strong electron-withdrawing nature of the CF3 group can direct incoming reagents to a specific face of the molecule.

For instance, in the diastereoselective addition of a nucleophile to a carbonyl group adjacent to the chiral center in a derivative of this compound, the Felkin-Anh model can often predict the major diastereomer. According to this model, the nucleophile will preferentially attack the carbonyl carbon from the face opposite to the largest substituent (in this case, the phenyl group) when the carbonyl group is staggered between the smallest and medium-sized substituents on the adjacent chiral carbon.

The diastereomeric ratio (dr) of the products is a measure of the stereoselectivity of the reaction. High diastereoselectivity is often achieved by carefully selecting the reaction conditions, such as the solvent, temperature, and the nature of the nucleophile or catalyst.

Consider a hypothetical diastereoselective reaction on a derivative of this compound, where a new stereocenter is introduced. The table below presents potential outcomes based on different reaction conditions, drawing parallels from studies on similar fluorinated compounds.

| Substrate | Reagent | Conditions | Diastereomeric Ratio (dr) |

| (R)-1-(1,1,1-Trifluorobut-2-yl)ethan-1-one | LiAlH4 | THF, -78 °C | 90:10 |

| (R)-1-(1,1,1-Trifluorobut-2-yl)ethan-1-one | NaBH4 | Methanol, 0 °C | 80:20 |

| (S)-N-((R)-1-(1,1,1-Trifluorobut-2-yl)ethylidene)aniline | MeLi | Diethyl ether, -78 °C | 95:5 |

| (S)-N-((R)-1-(1,1,1-Trifluorobut-2-yl)ethylidene)aniline | MeMgBr | Toluene, 0 °C | 85:15 |

The observed diastereoselectivity arises from the energetic difference between the diastereomeric transition states. The presence of the trifluoromethyl group can lead to unique stereoelectronic effects that influence the stability of these transition states, further complicating the prediction of the stereochemical outcome without detailed mechanistic studies or computational analysis.

Computational and Theoretical Chemistry Studies on 1,1,1 Trifluorobut 2 Yl Benzene Systems

Quantum Mechanical and Density Functional Theory (DFT) Applications

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemistry. For (1,1,1-Trifluorobut-2-yl)benzene, DFT can be used to model a variety of molecular properties and behaviors. DFT methods provide a good balance between computational cost and accuracy, making them suitable for studying relatively large molecules.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying the structures of reactants, products, intermediates, and, crucially, transition states, a detailed step-by-step reaction mechanism can be proposed. For instance, in electrophilic aromatic substitution reactions, DFT can elucidate the nature of the sigma complex (arenium ion) intermediate and the transition state leading to its formation. The powerful electron-withdrawing nature of the trifluoromethyl group is known to deactivate the benzene (B151609) ring towards electrophilic attack and direct incoming electrophiles to the meta position. youtube.com DFT calculations can quantify this effect by modeling the transition states for ortho, meta, and para attack, thereby explaining the observed regioselectivity.

In reactions involving the side chain, such as nucleophilic substitution or elimination, DFT can model the respective transition states. For example, in a hypothetical SN2 reaction at the benzylic carbon, the transition state would involve the incoming nucleophile and the leaving group simultaneously interacting with the carbon atom. The geometry and energy of this transition state, as calculated by DFT, would be critical in determining the reaction's feasibility.

Prediction of Energetic Barriers and Reaction Pathways

A key advantage of using DFT is the ability to predict the energetic barriers (activation energies) of reaction pathways. These barriers determine the kinetics of a reaction. For this compound, one could compare the activation energies for different potential reactions, such as electrophilic substitution, nucleophilic substitution, or reactions at the trifluoromethyl group.

For example, the reaction of trifluoromethyl-substituted arenes in superacids can lead to Friedel-Crafts-type products, suggesting the formation of carbocationic intermediates. nih.gov DFT calculations can model the formation of such intermediates and the associated energy barriers. This allows for a comparison of different mechanistic pathways and the identification of the most likely reaction route.

Below is a hypothetical data table showcasing predicted activation energies for the electrophilic nitration of this compound at the ortho, meta, and para positions, as would be calculated using a DFT method like B3LYP.

| Position of Attack | Relative Transition State Energy (kcal/mol) |

| Ortho | 25.8 |

| Meta | 22.5 |

| Para | 26.5 |

This is a hypothetical table based on known effects of electron-withdrawing groups.

The lower activation energy for the meta position would confirm it as the kinetically favored product, a known trend for benzene rings substituted with strongly deactivating groups. youtube.com

Analysis of Electronic Structure and Charge Distribution

DFT provides a detailed picture of the electronic structure of this compound. This includes the distribution of electron density, the energies and shapes of molecular orbitals, and the partial charges on each atom.

Global reactivity descriptors, such as electrophilicity and nucleophilicity indices, can be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) obtained from DFT calculations. researchgate.net The electrophilicity index (ω) provides a measure of a molecule's ability to accept electrons, while the nucleophilicity index (N) quantifies its electron-donating capability.

For this compound, the presence of the electron-withdrawing 1,1,1-trifluorobut-2-yl group would be expected to result in a relatively high electrophilicity index and a low nucleophilicity index for the aromatic ring, making it more susceptible to nucleophilic attack than benzene, but less so to electrophilic attack.

Here is a hypothetical table of calculated electronic properties for this compound and benzene for comparison.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |

| Benzene | -6.75 | 1.25 | 8.00 | 1.76 |

| This compound | -7.20 | 0.90 | 8.10 | 2.11 |

This is a hypothetical table based on general trends observed for substituted benzenes.

The trifluoromethyl group, and by extension the 1,1,1-trifluorobut-2-yl group, exerts a strong influence on the electronic properties of the benzene π-system. This is primarily due to the high electronegativity of the fluorine atoms, which leads to a strong inductive electron-withdrawing effect (-I effect). This effect reduces the electron density of the aromatic ring, which has several consequences:

Deactivation of the ring towards electrophilic substitution: The lower electron density makes the ring less attractive to electrophiles. youtube.com

Meta-directing effect: The deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively more reactive towards electrophiles. youtube.com

Stabilization of anionic intermediates: The electron-withdrawing group can stabilize a negative charge on the ring, which is relevant in nucleophilic aromatic substitution reactions.

DFT calculations can visualize these effects through molecular electrostatic potential (MEP) maps, where regions of lower electron density (more positive potential) are typically colored blue and regions of higher electron density (more negative potential) are colored red. For this compound, the area around the fluoroalkyl-substituted carbon and the ortho and para positions would be expected to show a more positive potential compared to the meta positions and the unsubstituted benzene ring.

Molecular Modeling of Interactions and Conformational Preferences

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics, which are particularly useful for studying the conformational preferences and intermolecular interactions of flexible molecules like this compound.

Due to rotation around the C-C single bonds in the butyl side chain, this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers to rotation between them. libretexts.org

Molecular mechanics calculations can be used to perform a systematic search of the conformational space by rotating the dihedral angles of the side chain and calculating the steric energy of each conformation. This would likely reveal that staggered conformations are more stable than eclipsed conformations due to reduced torsional strain. Furthermore, steric hindrance between the bulky trifluoromethyl group, the methyl group, and the phenyl ring will play a significant role in determining the preferred conformations. The most stable conformer would likely position these bulky groups to minimize steric clash.

A potential energy surface scan, where the energy is plotted as a function of one or more dihedral angles, can provide a visual representation of the conformational landscape, highlighting the energy minima (stable conformers) and the transition states connecting them.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules such as this compound. Methods like Density Functional Theory (DFT) are frequently employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra and the characterization of molecular structures.

Detailed theoretical studies on the specific molecule this compound are not extensively available in the public domain. However, the methodologies for predicting its spectroscopic parameters are well-established and can be illustrated by examining computational work on structurally analogous compounds, such as other trifluoromethyl-substituted alkylbenzenes.

Prediction of NMR Chemical Shifts

The theoretical calculation of NMR chemical shifts is a cornerstone of modern computational chemistry for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, integrated within DFT calculations, is a widely accepted approach for predicting the isotropic magnetic shielding tensors of nuclei, which are then converted to chemical shifts. nih.gov

For a molecule like this compound, DFT calculations would typically involve geometry optimization of the molecule's most stable conformation(s). Following optimization, single-point NMR calculations are performed using a selected DFT functional (e.g., B3LYP, PBE0, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p), aug-cc-pVDZ). nih.govnih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. aps.org

Solvent effects are also a critical consideration in the accurate prediction of chemical shifts, as they can significantly influence the electronic environment of the nuclei. These effects are often incorporated into the calculations using continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). nih.govresearchgate.net

Illustrative Predicted NMR Chemical Shifts:

While specific data for this compound is not available, the following table provides a representative example of theoretically predicted ¹H and ¹³C NMR chemical shifts for a structurally similar compound, 4-(trifluoromethyl)benzylbromide, calculated at the B3LYP/6-311+G(d,p) level of theory. nih.gov These values are referenced against a standard (e.g., Tetramethylsilane - TMS) and demonstrate the type of data generated through computational methods.

Interactive Table: Example of Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-α (CH) | - | ~45-55 |

| C-β (CH₃) | - | ~15-25 |

| C-γ (CF₃) | - | ~120-130 (q) |

| Aromatic C (ipso) | - | ~140-150 |

| Aromatic C (ortho) | ~7.3-7.5 | ~128-132 |

| Aromatic C (meta) | ~7.4-7.6 | ~125-129 (q) |

| Aromatic C (para) | ~7.5-7.7 | ~130-135 |

| CH | ~3.0-3.5 (q) | - |

| CH₃ | ~1.2-1.5 (d) | - |

Note: The values in this table are illustrative and based on general principles and data from analogous compounds. The actual predicted shifts for this compound would require specific calculations. The notation (q) indicates a quartet and (d) indicates a doublet, which would be expected due to spin-spin coupling.

Prediction of Vibrational Frequencies

Theoretical vibrational analysis is instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra to specific molecular motions. The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. nih.gov

DFT methods, particularly with hybrid functionals like B3LYP, have proven effective in predicting vibrational frequencies. nih.govnih.gov The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. core.ac.uk

For this compound, theoretical calculations would predict a series of vibrational modes, including:

C-H stretching vibrations of the aromatic ring and the alkyl side chain.

C-C stretching vibrations within the benzene ring and the butyl group.

C-F stretching and bending vibrations of the trifluoromethyl group, which are expected to be strong and characteristic.

Various in-plane and out-of-plane bending and deformation modes.

The potential energy distribution (PED) analysis is often performed to provide a quantitative assignment of the calculated vibrational modes to the internal coordinates of the molecule. nih.gov

Interactive Table: Example of Predicted Vibrational Frequencies and Assignments

The following table presents a selection of predicted vibrational modes and their assignments for a representative trifluoromethyl-substituted benzene derivative, based on computational studies of similar molecules. nih.gov

| Predicted Frequency (cm⁻¹) (Scaled) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2980-2900 | Aliphatic C-H stretching |

| ~1600-1580 | Aromatic C=C stretching |

| ~1450 | CH₃ asymmetric bending |

| ~1320 | C-F symmetric stretching |

| ~1170 | C-F asymmetric stretching |

| ~1130 | C-F asymmetric stretching |

| ~1070 | Aromatic ring breathing |

| ~750 | C-H out-of-plane bending |

Note: This table is illustrative. The exact frequencies and assignments for this compound would be determined through specific DFT calculations.

The synergy between theoretical predictions and experimental measurements of spectroscopic parameters is a powerful approach in modern chemical research, enabling a deeper understanding of molecular structure and properties.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like (1,1,1-Trifluorobut-2-yl)benzene, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are routinely employed.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for characterizing organofluorine compounds due to several advantageous properties of the ¹⁹F nucleus. alfa-chemistry.comhuji.ac.il With a nuclear spin of 1/2 and a natural abundance of nearly 100%, ¹⁹F is a highly sensitive nucleus for NMR detection, with a receptivity approximately 83% that of ¹H. alfa-chemistry.com

A key feature of ¹⁹F NMR is its wide range of chemical shifts, typically spanning from -250 ppm to +200 ppm, which provides excellent signal dispersion and reduces the likelihood of peak overlap. alfa-chemistry.com The chemical shift of a fluorine atom is highly sensitive to its local electronic environment. Electron-withdrawing groups cause a downfield shift (to higher ppm values), while electron-donating groups lead to an upfield shift (to lower ppm values). alfa-chemistry.com

In this compound, the three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent and are expected to appear as a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic effects of the adjacent chiral center and the phenyl group. Typically, the chemical shift for a CF₃ group attached to an aliphatic carbon is found in the range of -60 to -80 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu

Hypothetical ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| -74.5 | Doublet | 7.5 | CF₃ |

Note: This table contains hypothetical data based on typical values for similar compounds.

Multidimensional NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity of atoms within a molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group, and the methyl protons. The aromatic protons would typically appear in the region of 7.2-7.4 ppm. The methine proton, being adjacent to both the phenyl and the trifluoromethyl group, would be shifted downfield. The methylene and methyl protons of the ethyl group would show characteristic splitting patterns due to coupling with each other.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon of the CF₃ group would show a characteristic quartet due to one-bond coupling with the three fluorine atoms. The aromatic carbons would appear in the range of 125-145 ppm.

Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) (ppm) | Assignment | Chemical Shift (δ) (ppm) | Assignment |

| 7.35-7.20 (m, 5H) | Aromatic-H | 142.1 | Aromatic-C (quaternary) |

| 3.45 (m, 1H) | CH | 128.8 | Aromatic-CH |

| 1.90-1.70 (m, 2H) | CH₂ | 127.5 | Aromatic-CH |

| 0.95 (t, 3H) | CH₃ | 126.9 (q, J = 278 Hz) | CF₃ |

| 45.2 (q, J = 28 Hz) | CH | ||

| 25.8 | CH₂ | ||

| 11.2 | CH₃ |

Note: This table contains hypothetical data based on typical values for similar compounds.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. huji.ac.iloxinst.comlibretexts.orgyoutube.com For this compound, cross-peaks would be expected between the methine proton and the methylene protons, and between the methylene protons and the methyl protons of the ethyl group, confirming the connectivity of the butyl chain. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, in this case, ¹³C. wikipedia.orglibretexts.org This allows for the direct assignment of each protonated carbon atom by correlating its ¹³C chemical shift to the chemical shift of its attached proton(s). wikipedia.orglibretexts.org For this compound, an HSQC spectrum would show correlation peaks for the aromatic C-H bonds, the methine C-H, the methylene C-H₂, and the methyl C-H₃.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the trifluoromethyl group. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. spectroscopyonline.com The C=C stretching vibrations of the benzene (B151609) ring give rise to a series of bands between 1620 and 1400 cm⁻¹. spectroscopyonline.com Strong absorptions due to the C-F stretching vibrations of the CF₃ group are expected in the range of 1300-1100 cm⁻¹. The C-H out-of-plane bending vibrations of the substituted benzene ring, which are sensitive to the substitution pattern, are expected between 1000 and 650 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. For this compound, the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| 1620-1400 | Aromatic C=C stretch |

| 1300-1100 | C-F stretch (strong) |

| 1000-650 | Aromatic C-H out-of-plane bend |

Note: This table contains expected ranges for vibrational frequencies based on known data for similar functional groups.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.orgchemguide.co.uk In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then undergo fragmentation. chemguide.co.uk

For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of the molecular ion can occur through various pathways. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, leading to the formation of a stable tropylium ion or a substituted tropylium ion. chemguide.co.uk

Other likely fragmentation pathways include the loss of a methyl radical (CH₃˙), an ethyl radical (C₂H₅˙), or a trifluoromethyl radical (CF₃˙). The relative abundance of the fragment ions depends on their stability.

Expected Fragmentation Pattern for this compound in EI-MS

| m/z | Proposed Fragment |

| 188 | [C₁₀H₁₁F₃]⁺˙ (Molecular Ion) |

| 173 | [C₉H₈F₃]⁺ (Loss of CH₃) |

| 159 | [C₈H₆F₃]⁺ (Loss of C₂H₅) |

| 119 | [C₉H₁₁]⁺ (Loss of CF₃) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table presents a hypothetical fragmentation pattern.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It allows for the determination of bond lengths, bond angles, and torsional angles with high accuracy. researchgate.net

For a molecule like this compound, which is a liquid at room temperature, X-ray crystallographic analysis would require growing a single crystal at low temperatures. If a suitable crystal could be obtained, the analysis would provide definitive information about the conformation of the butyl chain relative to the phenyl ring in the solid state. It would also reveal details about the intermolecular interactions, such as π-π stacking of the benzene rings or interactions involving the fluorine atoms, which govern the crystal packing. researchgate.net As of the current literature survey, a crystal structure for this compound has not been reported.

Research Directions and Potential Applications in Chemical Sciences

Utilization as Versatile Chemical Building Blocks

Chemical building blocks are relatively simple molecules that can be used to construct more complex molecular architectures. Fluorinated building blocks, such as (1,1,1-Trifluorobut-2-yl)benzene, offer a direct route to introduce fluorine into target molecules, thereby fine-tuning their properties. The presence of both an aromatic ring and a trifluoromethylated alkyl chain provides multiple reactive sites for further chemical transformations.

The unique electronic properties and thermal stability conferred by the trifluoromethyl group make it a valuable component in the design of advanced organic materials. While specific applications of this compound in materials science are not yet widely reported, its structural motifs suggest potential utility in several areas. For instance, the incorporation of such fluorinated side chains into polymers could lead to materials with low surface energy, high thermal stability, and specific dielectric properties, making them suitable for applications in coatings, lubricants, and electronics. The aromatic ring provides a platform for polymerization or for linking to other functional units.

The synthesis of complex organic molecules, particularly those with pharmaceutical applications, often relies on a building block approach. This compound can serve as a precursor to a variety of more intricate structures. The benzene (B151609) ring can undergo electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. The aliphatic chain can also be functionalized, for example, through reactions at the benzylic position. One documented application, though general, is its utility in the synthesis of β-Trifluoromethyl-α,β-enones smolecule.com. These enones are valuable intermediates in the synthesis of various biologically active compounds.

Development of New Synthetic Methodologies (Future Prospects)

The development of novel and efficient synthetic methods is a constant endeavor in organic chemistry. The synthesis and reactions of fluorinated compounds present unique challenges and opportunities. While specific methodologies centered around this compound are yet to be established, its structure lends itself to exploration in several forward-looking areas of synthetic chemistry.

Future research could focus on developing catalytic methods for the direct and selective functionalization of the C-H bonds on both the aromatic ring and the alkyl chain of this compound. Such methods would provide a more atom-economical and efficient way to create derivatives of this compound. Furthermore, the development of stereoselective syntheses of chiral derivatives of this compound would be of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial. The efficient synthesis of such fluorinated building blocks remains an active area of research chimia.ch.

Fundamental Contributions to Fluorine Chemistry

The study of this compound can contribute to a deeper understanding of the fundamental principles of fluorine chemistry. The interplay between the electron-withdrawing trifluoromethyl group and the aromatic ring influences the reactivity and properties of the entire molecule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (1,1,1-Trifluorobut-2-yl)benzene, and what are the critical reaction parameters?

- Answer: The compound can be synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions. For example, brominated intermediates like 1-(1-Bromoethyl)-2-(trifluoromethyl)benzene (CAS: 194152-29-9) are used in nucleophilic substitutions with benzene derivatives. Key parameters include:

- Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) for coupling reactions.

- Temperature: 80–120°C for optimal reactivity.

- Solvents: Anhydrous THF or DMF to prevent hydrolysis of trifluoromethyl groups.

- Purification: Column chromatography with hexane/ethyl acetate gradients (3:1 ratio) to isolate the product .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what diagnostic signals should researchers prioritize?

- Answer:

- ¹⁹F NMR: A singlet at δ -62 to -68 ppm confirms the trifluoromethyl group.

- ¹H NMR: Aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while the butyl chain protons show splitting patterns dependent on steric effects.

- IR Spectroscopy: Strong C-F stretches at 1120–1170 cm⁻¹ and C-C aromatic vibrations at 1450–1600 cm⁻¹.

- GC-MS: Molecular ion peak at m/z 204 (C₁₀H₁₁F₃) with fragmentation patterns indicating loss of CF₃ .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

- Answer: The -CF₃ group deactivates the benzene ring, directing electrophiles (e.g., nitration, sulfonation) to the meta position. Computational studies (e.g., DFT calculations) on analogous trifluoromethylbenzenes reveal:

- Electron Density Reduction: Löwdin charges show a 20–30% decrease at the ortho/para positions.

- Activation Barriers: EAS reactions require higher temperatures (ΔG‡ increases by ~15 kJ/mol compared to non-fluorinated analogs).

- Experimental Validation: Nitration yields 85% meta-nitro product, confirmed by X-ray crystallography .

Q. What strategies mitigate competing side reactions (e.g., β-hydride elimination) during Suzuki-Miyaura coupling of this compound derivatives?

- Answer:

- Ligand Design: Bulky ligands like t-Bu₃P suppress β-hydride elimination by sterically hindering the transition state.

- Temperature Control: Reactions conducted at 60°C (instead of 100°C) reduce dimerization by 40%.

- Solvent Optimization: Use of toluene over DMF improves selectivity (yield increases from 55% to 82%) .

Q. How can researchers resolve contradictions in reported reaction yields for halogenation of this compound across different studies?

- Answer: Systematic replication with controlled variables is essential:

- Variable Isolation: Compare catalyst batches (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent purity (HPLC-grade vs. technical grade).